molecular formula C6H14N2O3 B1205930 3-Hydroxylysine

3-Hydroxylysine

Cat. No.: B1205930
M. Wt: 162.19 g/mol
InChI Key: YSVMULOOWPBERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxylysine is a hydroxy-amino acid that is lysine substituted by a hydroxy group at position 3. It is a hydroxy-amino acid, a lysine derivative and a non-proteinogenic alpha-amino acid.

Scientific Research Applications

  • Biocatalytic Production and Industrial Applications

    • The discovery and characterization of l-lysine hydroxylases from various microorganisms have demonstrated the ability for regio- and stereoselective hydroxylation of l-lysine, yielding (2S,3S)-3-hydroxylysine. This process is significant for industrial bioprocess technologies, as it enables the efficient production of hydroxylysines, which are pharmaceutically important (Hara et al., 2017).
  • Role in Collagen Modification

    • Lysyl hydroxylase 3 (LH3) has been shown to be responsible for producing hydroxylysine and its glycosylated forms in collagen. This enzyme is significant for collagenous sequences and plays a crucial role in the formation of basement membranes and collagen fibril organization (Myllylä et al., 2007).
  • Synthetic Applications in Chemistry

    • Efficient chiral syntheses of 3-hydroxylysine, such as using Hayashi's chiral ferroceno gold catalyst and Sharpless chiral cis-hydroxylation, highlight its application in chemical synthesis, particularly for producing amino acids like this compound (Hughes et al., 1994).
  • Influence on Lysine Biosynthesis

    • Studies on Saccharomyces have indicated that hydroxylysine can act as a growth inhibitor and affects the biosynthesis of lysine at various enzymatic steps. This finding is important for understanding the regulatory effects of hydroxylysine in biological systems (Sinha et al., 1971).
  • Collagen Post-Translational Modifications

    • Research on type I collagen from different tissues has shown that 3-hydroxylation of proline residues, a process related to hydroxylysine, is important for the structural integrity and function of collagen. This underscores the significance of hydroxylysine in collagen structure and function (Pokidysheva et al., 2013).
  • Identification in Proteins

    • Advances in methodologies, such as the iHyd-LysSite (EPSV) technique, have facilitated the identification of hydroxylysine sites in proteins. This is critical for understanding hydroxylation as a post-translational modification linked to various cellular functions and diseases (Mahmood et al., 2020).
  • Presence in Non-Collagenous Proteins

    • Hydroxylysine has been found in non-collagenous proteins as well, suggesting its broader role in protein modification and function beyond just collagens (Molony et al., 1995).

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-diamino-3-hydroxyhexanoic acid

InChI

InChI=1S/C6H14N2O3/c7-3-1-2-4(9)5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)

InChI Key

YSVMULOOWPBERR-UHFFFAOYSA-N

SMILES

C(CC(C(C(=O)O)N)O)CN

Canonical SMILES

C(CC(C(C(=O)O)N)O)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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